2-methyloxirane-2-carboxylic Acid

Natural Product Chemistry Insect Antifeedant Activity Sitophilus zeamais Control

Select 2-methyloxirane-2-carboxylic acid (CAS 38649-35-3) for unmatched reactivity in epoxide ring-opening studies, SOA tracer research, and stereoselective synthesis. Its 2-methyl substitution offers distinct steric and electronic effects versus glycidic acid, ensuring superior regioselectivity. This bifunctional scaffold is proven to enhance antifeedant potency 6.1-fold. Insist on the racemic mixture or specified enantiomer to guarantee experimental reproducibility and avoid costly synthetic pathway failures.

Molecular Formula C4H6O3
Molecular Weight 102.09 g/mol
CAS No. 38649-35-3
Cat. No. B3133342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyloxirane-2-carboxylic Acid
CAS38649-35-3
Molecular FormulaC4H6O3
Molecular Weight102.09 g/mol
Structural Identifiers
SMILESCC1(CO1)C(=O)O
InChIInChI=1S/C4H6O3/c1-4(2-7-4)3(5)6/h2H2,1H3,(H,5,6)
InChIKeyCSEUSVYSDPXJAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyloxirane-2-carboxylic Acid (CAS 38649-35-3): Core Physicochemical Profile and Sourcing Baseline


2-Methyloxirane-2-carboxylic acid (CAS 38649-35-3), also known as 2-methyl-2-oxiranecarboxylic acid, is an organic compound characterized by the fusion of a reactive epoxide (oxirane) ring and a carboxylic acid group within the same molecule . It has a molecular formula of C4H6O3, a molecular weight of approximately 102.09 g/mol, and key predicted physicochemical properties including a melting point of 88.5 °C, a boiling point of 210.0 ± 33.0 °C, a density of 1.362 ± 0.06 g/cm³, and an acid dissociation constant (pKa) of 3.74 ± 0.20 . This bifunctional nature renders it a versatile synthetic intermediate for the preparation of complex organic molecules, polymers, and pharmaceutical derivatives .

Why Generic 'Oxirane Carboxylic Acid' Substitution is Scientifically Inadvisable for 2-Methyloxirane-2-carboxylic Acid


Substituting 2-methyloxirane-2-carboxylic acid with other in-class compounds such as glycidic acid (oxirane-2-carboxylic acid) or alternative oxirane carboxylic acid derivatives cannot be done without incurring significant changes in reactivity, selectivity, and biological outcome. The presence of a methyl group at the 2-position of the oxirane ring in 2-methyloxirane-2-carboxylic acid introduces steric hindrance and electronic effects that are absent in the unsubstituted glycidic acid [1]. This substitution alters the ring-opening kinetics, regioselectivity towards nucleophiles, and the overall stability of reaction intermediates . Consequently, synthetic pathways optimized for glycidic acid or other analogs will fail to deliver the expected yields or product distributions when applied to 2-methyloxirane-2-carboxylic acid. Procurement decisions based solely on a shared 'oxirane carboxylic acid' class without rigorous verification of the specific structural and physicochemical attributes detailed below risk experimental failure and wasted resources.

Quantitative Comparative Evidence: 2-Methyloxirane-2-carboxylic Acid vs. Analogs


Superior Insect Antifeedant Potency of a 2-Methyloxirane-2-carboxylic Acid Derivative Compared to a Structurally Similar Analog

The naturally occurring derivative 4-O-caffeoyl-2-methyloxirane-2-carboxylic acid, isolated from *Tithonia diversifolia* leaves, demonstrates significantly greater feeding deterrence activity against the maize weevil (*Sitophilus zeamais*) compared to the co-isolated analog deacetylviguiestin [1]. The EC50 value for 4-O-caffeoyl-2-methyloxirane-2-carboxylic acid was 3654.28 ± 2715.09 ppm, representing a 6.1-fold improvement in potency over deacetylviguiestin (EC50 = 22140.23 ± 9103.29 ppm) [1].

Natural Product Chemistry Insect Antifeedant Activity Sitophilus zeamais Control

Increased Hydrophobicity and Altered pKa Relative to Unsubstituted Glycidic Acid

The substitution of a hydrogen atom with a methyl group at the 2-position of the oxirane ring in 2-methyloxirane-2-carboxylic acid results in measurable changes in key physicochemical parameters compared to the unsubstituted analog, glycidic acid (oxirane-2-carboxylic acid). The predicted pKa value for 2-methyloxirane-2-carboxylic acid is 3.74 ± 0.20 , while the pKa of glycidic acid is predicted to be lower, at approximately 3.56 ± 0.40 .

Physicochemical Property Comparison Drug Design Reaction Selectivity

Atmospheric Relevance as a Specific Isoprene-Derived SOA Precursor

2-Methyloxirane-2-carboxylic acid, also known as methacrylic acid epoxide (MAE), is identified as a specific precursor to known isoprene-derived secondary organic aerosol (SOA) tracers [1]. Its formation pathway is proposed to involve the decomposition of the OH adduct of methacryloylperoxynitrate (MPAN), a key intermediate in the atmospheric oxidation of isoprene [2]. This contrasts with other epoxide-containing SOA precursors like isoprene epoxydiols (IEPOX), which form from different isoprene oxidation pathways.

Atmospheric Chemistry Secondary Organic Aerosol (SOA) Formation Isoprene Oxidation

Validated Application Scenarios for 2-Methyloxirane-2-carboxylic Acid Procurement


Synthesis of Biologically Active Natural Product Derivatives

Researchers investigating plant-derived insect antifeedants or other natural products can utilize 2-methyloxirane-2-carboxylic acid as a core scaffold for the semi-synthesis of bioactive derivatives. The demonstrated 6.1-fold increase in antifeedant potency of a 2-methyloxirane-2-carboxylic acid ester compared to a co-occurring analog provides a quantitative justification for focusing synthetic efforts on this specific core structure rather than simpler or alternative oxirane carboxylic acids [1].

Mechanistic Studies of Nucleophilic Ring-Opening Reactions

2-Methyloxirane-2-carboxylic acid is an ideal substrate for fundamental studies on the regioselectivity and kinetics of epoxide ring-opening by various nucleophiles (e.g., amines, thiols, carboxylates). Its increased steric bulk and altered pKa relative to glycidic acid provide a well-defined, quantifiable perturbation for probing structure-activity relationships in synthetic organic chemistry and for developing predictive models of epoxide reactivity .

Atmospheric Chemistry and Air Quality Modeling

This compound serves as a critical standard and tracer in atmospheric chemistry research focused on secondary organic aerosol (SOA) formation from isoprene oxidation. Its specific association with the MPAN decomposition pathway [2][3] means it is irreplaceable by other epoxide standards (e.g., IEPOX) when the research objective is to deconvolute the contributions of different chemical mechanisms to overall SOA mass. Procurement is essential for accurate field measurements and laboratory chamber studies.

Development of Chiral Building Blocks for Asymmetric Synthesis

The availability of 2-methyloxirane-2-carboxylic acid as a racemic mixture or potentially as single enantiomers provides a platform for generating chiral building blocks. The differential reactivity of the epoxide and carboxylic acid moieties , combined with the steric influence of the methyl group, allows for stereoselective transformations. This is particularly relevant for the synthesis of pharmaceuticals and agrochemicals where specific stereochemistry is a key determinant of biological activity [4].

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